molecular formula C17H30O6 B056852 1,2-Diacetyl-3-decanoylglycerol CAS No. 120294-03-3

1,2-Diacetyl-3-decanoylglycerol

Cat. No.: B056852
CAS No.: 120294-03-3
M. Wt: 330.4 g/mol
InChI Key: IFKLBBIPFXRVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diacetyl-3-decanoylglycerol (CAS 120294-03-3) is a synthetic glycerolipid characterized by a glycerol backbone esterified with two acetyl groups (C2:0) at positions 1 and 2 and a decanoyl group (C10:0) at position 3. Its molecular formula is C₁₇H₃₀O₆, with a molecular weight of 330.4 g/mol (calculated). This compound belongs to the class of 1,2-diacylglycerols (DAGs), which are critical intermediates in lipid metabolism and signaling pathways. Unlike naturally occurring DAGs, which typically feature longer acyl chains (C12–C18), the inclusion of short acetyl chains and a medium-chain decanoyl group confers unique physicochemical properties, making it valuable for biochemical research and industrial applications.

Properties

CAS No.

120294-03-3

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

2,3-diacetyloxypropyl decanoate

InChI

InChI=1S/C17H30O6/c1-4-5-6-7-8-9-10-11-17(20)22-13-16(23-15(3)19)12-21-14(2)18/h16H,4-13H2,1-3H3

InChI Key

IFKLBBIPFXRVBR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C

Synonyms

1,2-diacetyl-3-decanoylglycerol
DiC2OCOC9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the 1,2-Diacylglycerol Family

The following table compares 1,2-Diacetyl-3-decanoylglycerol with other 1,2-diacylglycerols of varying acyl chain lengths:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Acyl Chains (Positions 1,2) Position 3 Substituent Key Properties/Applications
1,2-Diacetyl-3-decanoylglycerol 120294-03-3 C₁₇H₃₀O₆ 330.4 Acetyl (C2:0) Decanoyl (C10:0) Intermediate polarity; research use
1,2-Diacetylglycerol 102-62-5 C₇H₁₂O₅ 176.16 Acetyl (C2:0) Hydroxyl (-OH) Highly polar; solvent studies
1,2-Didecanoyl-<i>sn</i>-glycerol 85409-09-2 C₂₃H₄₄O₅ 400.5 Decanoyl (C10:0) Hydroxyl (-OH) Hydrophobic; membrane model systems
1,2-Dihexanoyl-<i>sn</i>-glycerol 30403-47-5 C₁₅H₂₈O₅ 288.4 Hexanoyl (C6:0) Hydroxyl (-OH) Moderate solubility; enzyme assays

Key Observations :

  • Chain Length and Polarity: Shorter acyl chains (e.g., acetyl in 1,2-Diacetylglycerol) increase polarity and water solubility, while longer chains (e.g., decanoyl in 1,2-Didecanoyl-<i>sn</i>-glycerol) enhance hydrophobicity.
  • Functional Group at Position 3: The decanoyl group in 1,2-Diacetyl-3-decanoylglycerol distinguishes it from analogs with hydroxyl groups, reducing hydrogen-bonding capacity and altering lipid bilayer interactions.

Triacylglycerols (TAGs)

Triacylglycerols, which feature three acyl chains, differ significantly in bulkiness and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Acyl Chains (Positions 1,2,3) Applications
1,2,3-Trilauroyl Glycerol 538-24-9 C₃₉H₇₄O₆ 639.0 Lauroyl (C12:0) Surfactant; food additive
1,2-Diacetyl-3-decanoylglycerol 120294-03-3 C₁₇H₃₀O₆ 330.4 Acetyl (C2:0), Decanoyl (C10:0) Research-specific lipid engineering

Key Differences :

  • Physicochemical Behavior: TAGs like trilaurin are highly nonpolar and solid at room temperature, whereas 1,2-Diacetyl-3-decanoylglycerol exhibits mixed solubility due to its asymmetric chain lengths.
  • Biological Roles: Natural TAGs serve as energy reserves, while synthetic DAGs like 1,2-Diacetyl-3-decanoylglycerol are often used to study lipid-protein interactions.

Phospholipids

Phospholipids, such as phosphatidylcholines, incorporate a phosphate group, enabling membrane integration:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
1,2-Dipalmitoyl-<i>sn</i>-glycero-3-phosphocholine 63-89-8 C₄₀H₈₀NO₈P 734.05 Phosphocholine head group Liposome formulations
1,2-Diacetyl-3-decanoylglycerol 120294-03-3 C₁₇H₃₀O₆ 330.4 Neutral charge; no phosphate Synthetic lipid studies

Functional Implications :

  • Membrane Compatibility: Phospholipids are amphipathic and form stable bilayers, while 1,2-Diacetyl-3-decanoylglycerol lacks a polar head group, limiting its use in membrane systems.
  • Signaling Pathways: Natural DAGs and phospholipids activate protein kinase C (PKC), but the acetyl chains in 1,2-Diacetyl-3-decanoylglycerol may reduce binding affinity compared to long-chain DAGs.

Mixed-Acyl Glycerols with Unsaturated Chains

Unsaturated analogs exhibit distinct fluidity and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Unsaturation Applications
1,2-Dioleoyl-3-linoleoyl-<i>rac</i>-glycerol 2190-20-7 C₅₇H₁₀₀O₆ 882.8 Oleoyl (C18:1), Linoleoyl (C18:2) Lipid oxidation studies
1,2-Diacetyl-3-decanoylglycerol 120294-03-3 C₁₇H₃₀O₆ 330.4 Fully saturated chains Stability-focused research

Key Contrasts :

  • Oxidative Stability: Unsaturated glycerols are prone to peroxidation, whereas 1,2-Diacetyl-3-decanoylglycerol’s saturated chains enhance chemical stability.
  • Phase Behavior : Unsaturated lipids have lower melting points, enabling liquid crystal formation, unlike the solid-state tendency of saturated analogs.

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